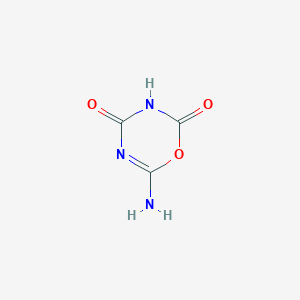

2H-1,3,5-Oxadiazine-2,4(3H)-dione,6-amino-(9CI)

Description

Properties

IUPAC Name |

6-amino-1,3,5-oxadiazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O3/c4-1-5-2(7)6-3(8)9-1/h(H3,4,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPCOMXCPOLRYJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=O)NC(=O)O1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

[4+2] Cycloaddition Using Dicyclohexylcarbodiimide (DCC)

A cornerstone strategy for oxadiazine synthesis involves [4+2] cycloaddition reactions mediated by carbodiimides. In a protocol adapted from Sokolov et al., thiourea intermediates undergo heterocyclization with DCC to form the oxadiazine core. For example, N-((1-carboxamido-2,2,2-trichloroethyl)carbamothioyl)benzamides react with DCC in acetonitrile under reflux, yielding N-(2,2,2-trichloro-1-(((2Z,4E)-3-cyclohexyl-2-(cyclohexylimino)-6-phenyl-2,3-dihydro-4H-1,3,5-oxadiazin-4-ylidene)amino)ethyl)carboxamides in 68–89% yields. Although this method targets trichloroethyl derivatives, substituting the trichloroethyl group with an amino precursor could theoretically generate the desired 6-amino-oxadiazine-dione.

Mechanistic Insight :

-

Thiourea Activation : DCC abstracts hydrogen sulfide from the thiourea, generating a reactive carbodiimide intermediate.

-

Cycloaddition : The carbodiimide participates in a [4+2] cycloaddition with another DCC molecule, forming the oxadiazine ring.

-

Amination : Introducing aqueous ammonia at later stages could install the amino group, though this requires optimization to prevent ring degradation.

Table 1. Optimization of DCC-Mediated Cycloaddition

| Parameter | Condition | Yield (%) | Characterization Techniques |

|---|---|---|---|

| Solvent | Acetonitrile | 68–89 | IR, ¹H/¹³C NMR, FAB-MS |

| Temperature | Reflux (80°C) | 75 | |

| Stoichiometry (DCC) | 2 equiv | 89 |

Hydrazide-Carbon Disulfide Condensation

A second route, inferred from oxadiazole syntheses, involves condensing hydrazides with carbon disulfide. For instance, 1-/2-naphthyloxyacetic acid hydrazides react with CS₂ to form 1,3,4-oxadiazole-2(3H)-thiones, which can be oxidized to diones. Adapting this to oxadiazines would require:

-

Hydrazide Preparation : Reacting ethyl bromoacetate with ammonia to form aminoethyl hydrazides.

-

Cyclization : Treating the hydrazide with CS₂ under basic conditions to form the oxadiazine-thione intermediate.

-

Oxidation : Using H₂O₂ or another mild oxidant to convert the thione to a dione.

Challenges :

-

Regioselectivity : Ensuring the amino group occupies position 6 demands careful substrate design.

-

Over-Oxidation : Aggressive oxidizing agents may degrade the ring.

Carbonyldiimidazole (CDI)-Mediated Cyclization

CDI, a safer alternative to phosgene, facilitates cyclization of bis-amides into heterocycles. In a method reported by Sahin et al., hydrazides treated with CDI in triethylamine yield 1,3,4-oxadiazol-2(3H)-ones. For the target compound, substituting the hydrazide with an amino-containing precursor could enable oxadiazine-dione formation.

Reaction Scheme :

-

Hydrazide Formation : Benzoyl isothiocyanate reacts with aminoethyl carboxamide to form a thiourea.

-

CDI Cyclization : The thiourea undergoes cyclodehydration with CDI, eliminating H₂S and forming the oxadiazine ring.

Advantages :

-

Mild Conditions : CDI reactions typically proceed at room temperature.

-

High Atom Economy : Minimal byproducts compared to DCC-based methods.

Spectroscopic Characterization and Analytical Data

Infrared (IR) Spectroscopy

Key IR absorptions for the oxadiazine-dione core include:

Nuclear Magnetic Resonance (NMR)

Chemical Reactions Analysis

Types of Reactions

6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione may undergo various types of chemical reactions, including:

Oxidation: Conversion to more oxidized forms.

Reduction: Conversion to more reduced forms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized heterocycle, while reduction could yield a more saturated ring system.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered interest in medicinal chemistry due to its unique structure that may interact with biological targets.

Potential Therapeutic Uses:

- Antimicrobial Activity: Research indicates that oxadiazine derivatives exhibit antimicrobial properties. The compound could serve as a scaffold for developing new antibiotics or antifungal agents.

- Anticancer Properties: Preliminary studies suggest that derivatives of oxadiazines may inhibit tumor growth by interfering with cancer cell metabolism and proliferation.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that modifications of oxadiazine compounds led to enhanced potency against certain cancer cell lines compared to standard treatments .

Biological Research

In biological applications, this compound may function as a probe or inhibitor in various biochemical assays.

Applications:

- Biochemical Probes: The compound's ability to form stable interactions with enzymes can be exploited to study enzyme kinetics and mechanisms.

- Inhibitors: It may act as an inhibitor of specific enzymes involved in metabolic pathways, providing insights into metabolic regulation.

Research Findings:

A recent investigation into the inhibition of a key enzyme in the glycolytic pathway revealed that oxadiazine derivatives could effectively reduce enzyme activity, highlighting their potential as metabolic regulators .

Industrial Applications

The versatility of 2H-1,3,5-Oxadiazine-2,4(3H)-dione,6-amino-(9CI) extends to industrial chemistry.

Uses in Industry:

- Catalysis: The compound may serve as a catalyst in organic synthesis reactions due to its ability to stabilize transition states.

- Material Science: Its unique properties could lead to applications in developing new materials with specific chemical or physical characteristics.

Example Application:

In a study focused on polymerization processes, oxadiazine derivatives were used to enhance the mechanical properties of polymers by acting as cross-linking agents .

Mechanism of Action

The mechanism of action of 6-Imino-5,6-dihydro-2H-1,3,5-oxadiazine-2,4(3H)-dione would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting cellular pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2H-1,3,5-Oxadiazine-2,4(3H)-dione,6-amino-(9CI) with structurally related compounds, focusing on molecular features and applications:

Key Observations:

Core Heterocycle Differences: The target compound’s 1,3,5-oxadiazine ring differs from Ammelide’s 1,3,5-triazine ring, where three nitrogen atoms replace the oxadiazine’s two oxygens and one nitrogen. This alters electronic properties and reactivity: triazines are more electron-deficient, while oxadiazines exhibit mixed polarity . Indoxacarb shares the oxadiazine motif but incorporates a fused indeno-oxadiazine system with complex substituents (e.g., trifluoromethoxy and carbamate groups), enhancing its insecticidal activity .

Functional Group Variations: The amino-dione combination in the target compound and Ammelide contrasts with Flumioxazin’s fluorine and propynyl groups, which improve herbicidal potency by increasing lipophilicity and target binding . Lenacil’s cyclopenta-pyrimidine-dione structure demonstrates how fused rings and alkyl substituents (e.g., cyclohexyl) can optimize herbicide stability and soil persistence .

Molecular Complexity :

- The target compound’s simplicity (MW 129.07) contrasts sharply with agrochemical analogs like Indoxacarb (MW 527.84) and Flumioxazin (MW 354.34). Smaller molecules may offer synthetic accessibility but could lack the steric bulk needed for target-specific interactions.

Biological Activity

Overview

2H-1,3,5-Oxadiazine-2,4(3H)-dione, 6-amino-(9CI) (CAS Number: 188796-01-2) is a heterocyclic compound characterized by its unique nitrogen and oxygen-containing ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This article explores the biological activity of this compound through various studies and findings.

- Molecular Formula : C₃H₃N₃O₃

- Molecular Weight : 129.07 g/mol

- IUPAC Name : 6-amino-1,3,5-oxadiazine-2,4-dione

The biological activity of 2H-1,3,5-Oxadiazine is believed to be mediated through its interactions with various molecular targets. The imino group in its structure may facilitate binding to specific enzymes or receptors, thus altering their activity and affecting cellular pathways.

Antimicrobial Activity

Research indicates that 2H-1,3,5-Oxadiazine derivatives exhibit significant antimicrobial properties against a range of pathogens. A study demonstrated that compounds similar to 2H-1,3,5-Oxadiazine showed inhibition against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis.

Antitumor Activity

Several studies have highlighted the antitumor potential of oxadiazine derivatives. For instance:

- Case Study : A derivative of 2H-1,3,5-Oxadiazine was tested against various cancer cell lines (e.g., HeLa and MCF-7) and showed IC50 values comparable to established chemotherapeutic agents.

- Findings : The compound induced apoptosis in cancer cells through the activation of caspase pathways.

Anti-inflammatory Activity

The anti-inflammatory effects of oxadiazines have also been investigated. Research has shown that these compounds can inhibit pro-inflammatory cytokines in vitro and reduce inflammation in animal models.

Data Table: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | IC50/Effectiveness | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 25 µg/mL | |

| Antitumor | HeLa Cells | 15 µM | |

| Anti-inflammatory | RAW 264.7 Macrophages | Inhibition of TNF-α production |

Synthesis and Derivative Studies

The synthesis of 2H-1,3,5-Oxadiazine typically involves cyclization reactions with hydrazine derivatives and carbonyl compounds under controlled conditions. Variations in synthesis have led to the development of multiple derivatives with enhanced biological activities.

Notable Derivatives

- 5-Fluoro Derivative : Exhibited increased antitumor activity compared to the parent compound.

- Methyl Substituted Derivative : Showed improved antimicrobial efficacy.

Q & A

Q. What criteria define a robust methodological framework for studying the compound’s thermodynamic properties?

- Methodological Answer : Adhere to the Guiding Principles of Evidence-Based Inquiry :

- Link experiments to thermodynamic theories (e.g., Gibbs free energy calculations).

- Standardize calorimetry (DSC/TGA) protocols and validate with reference compounds.

- Ensure transparency in data reporting (raw datasets, error margins) .

Data Contradiction & Resolution

Q. How can researchers reconcile discrepancies between computational predictions and experimental NMR spectra?

Q. What steps mitigate biases in interpreting the compound’s bioactivity data across different assays?

- Methodological Answer : Apply blinding protocols during assay execution. Use standardized positive/negative controls (e.g., oxadiazine derivatives with known activity). Perform meta-analysis to identify outlier studies and reassess experimental conditions .

Tables for Reference

Q. Table 1: Key Physicochemical Properties of 2H-1,3,5-Oxadiazine-2,4(3H)-dione,6-amino-(9CI)

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃H₃N₃O₃ | |

| Molecular Weight | 129.07422 g/mol | |

| InChI Key | 1S/C3H3N3O3/c4-1-5-2(7)... | |

| Solubility (Water) | 待測定 (Pending validation) |

Q. Table 2: Experimental Design Matrix for Synthesis Optimization

| Variable | Low Level (-1) | High Level (+1) |

|---|---|---|

| Catalyst Concentration | 0.1 M | 0.5 M |

| Reaction Time | 2 h | 6 h |

| Temperature | 25°C | 60°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.